molecular formula C19H24Cl2N4O2 B13588833 4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride

4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride

Cat. No.: B13588833
M. Wt: 411.3 g/mol
InChI Key: SNRWNBKCVOAQNU-UHFFFAOYSA-N
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Description

4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core The final step involves the addition of the 4-amino and 3-methylbutanamide groups under controlled conditions, often using catalysts like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazole core is particularly noteworthy for its stability and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H24Cl2N4O2

Molecular Weight

411.3 g/mol

IUPAC Name

4-amino-N-[1-(3-methoxyphenyl)benzimidazol-2-yl]-3-methylbutanamide;dihydrochloride

InChI

InChI=1S/C19H22N4O2.2ClH/c1-13(12-20)10-18(24)22-19-21-16-8-3-4-9-17(16)23(19)14-6-5-7-15(11-14)25-2;;/h3-9,11,13H,10,12,20H2,1-2H3,(H,21,22,24);2*1H

InChI Key

SNRWNBKCVOAQNU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC2=CC=CC=C2N1C3=CC(=CC=C3)OC)CN.Cl.Cl

Origin of Product

United States

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